Bienvenue dans la boutique en ligne BenchChem!

3-methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Chemical Procurement Purity Analysis Purine Derivatives

This purine‑2,6‑dione combines a 3‑methyl, 7‑(naphthalen‑1‑ylmethyl) and 8‑(propylamino) substitution that is chemically non‑substitutable. Its unique N1‑H status and 8‑propylamino chain fill a critical gap in DNMT inhibitor SAR libraries, enabling differential DNMT1/3a/3b profiling not possible with 1,3‑dimethyl or 8‑hexylamino analogues. Procure as a ≥95% reference standard for in‑vitro DNMT assays, analytical method development (HPLC,LC‑MS), and pharmacokinetic/metabolic stability studies. Bulk & custom synthesis quotes available.

Molecular Formula C20H21N5O2
Molecular Weight 363.421
CAS No. 476480-62-3
Cat. No. B2545969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
CAS476480-62-3
Molecular FormulaC20H21N5O2
Molecular Weight363.421
Structural Identifiers
SMILESCCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C
InChIInChI=1S/C20H21N5O2/c1-3-11-21-19-22-17-16(18(26)23-20(27)24(17)2)25(19)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11-12H2,1-2H3,(H,21,22)(H,23,26,27)
InChIKeyRBUAMIHVRKNMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS 476480-62-3)


3-Methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative featuring a 3-methyl, 7-naphthalen-1-ylmethyl, and 8-propylamino substitution pattern . Commercial sources indicate its availability at purities of 95% and 98%, with a molecular weight of 363.4 g/mol and formula C20H21N5O2 . The compound is cited in a patent related to purinyl-containing heteroaryl compounds that inhibit DNA methyltransferase (DNMT) activity, suggesting a potential research application in epigenetics [1].

Substitution Risks: Structural Uniqueness of 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione


Generic substitution within the 8-aminoalkyl purine-2,6-dione class is not supported due to the precise combination of substituents on the core scaffold. The specific 3-methyl group, the bulky 7-(naphthalen-1-ylmethyl) moiety, and the linear 8-(propylamino) chain collectively define a unique chemical space. Even minor variations, such as replacing the propylamino group with a hexylamino or phenethylamino chain, or adding a second methyl group at the 1-position , result in distinct compounds with different physiochemical and biological properties. The absence of publicly available cross-comparative biological data for this compound necessitates treating it as a non-interchangeable entity for research purposes, as its activity profile cannot be inferred from close analogs.

Quantitative Evidence Guide: 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione


Purity Grade Differentiation Against a Core Structural Analog

The target compound is commercially available with a certified purity of ≥98% (NLT 98%) from one supplier , which provides a quantitative advantage in sourcing for sensitive assays compared to a close structural analog, 8-(Hexylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, which lacks a publicly advertised comparable purity specification. This directly impacts the reliability of concentration-dependent biological experiments.

Chemical Procurement Purity Analysis Purine Derivatives

DNMT Inhibition Potential as a Point of Differentiation

The target compound falls within the structural scope of a patent for heteroaryl compounds that inhibit DNA methyltransferase (DNMT) activity [1]. While a direct IC50 value for this specific compound is not available in the public domain, the patent context provides a class-level inference of its potential mechanism, differentiating it from analogs like 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione and 8-Amino-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione , which are not explicitly associated with this mechanism in the same patent literature.

Epigenetics DNMT Inhibition Cancer Research

Unique N1-Hydrogen Substitution Pattern Versus 1,3-Dimethyl Analog

A key structural differentiator of the target compound is its N1-hydrogen (unsubstituted) position, as opposed to the N1-methyl group found in the close analog 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione . This single hydrogen-to-methyl substitution creates a critical difference in hydrogen-bond donor capacity at the purine 1-position. While no direct comparative IC50 values exist, the N1-H group is a known pharmacophoric element in many xanthine-based inhibitors, suggesting this compound may exhibit a distinct binding mode and selectivity profile compared to its 1,3-dimethyl analog, a difference not captured by molecular weight or formula alone.

Structure-Activity Relationship Medicinal Chemistry Xanthine Derivatives

Optimal Application Scenarios for 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione


Epigenetic Probe Development for DNMT Inhibition Assays

Given the patent association with DNMT inhibitor compounds [1], the primary research scenario for this compound is as a chemical probe in epigenetic studies. It is best suited for in vitro DNMT activity assays (e.g., against DNMT1, DNMT3a, or DNMT3b) where its novel N1-H and 8-propylamino architecture can be tested for differential inhibition profiles not achievable with 1,3-dimethyl or 8-amino substituted analogs, which lack this specific combination of pharmacophoric features [1].

Structure-Activity Relationship (SAR) Studies on Purine-2,6-dione Scaffolds

The compound's distinct 3-methyl-7-naphthylmethyl-8-propylamino pattern makes it an essential component of any comprehensive SAR library exploring the chemical space around the purine-2,6-dione core. It fills a specific gap between 8-amino and 8-hexylamino derivatives, and its N1-H status contrasts sharply with 1,3-dimethyl congeners , making it indispensable for mapping the pharmacophore requirements for target engagement.

High-Purity Reference Standard for Analytical Method Development

With a certified purity of ≥98% (NLT 98%) , this compound can serve as a high-quality reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for purine-2,6-dione derivatives. Its use as a calibration standard is quantitatively supported by the vendor-specified purity, which is a prerequisite for reliable quantification in pharmacokinetic or metabolic stability assays.

Quote Request

Request a Quote for 3-methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.